5-(Aminomethyl)piperidin-2-one dihydrochloride
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Overview
Description
5-(Aminomethyl)piperidin-2-one dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N2O. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is often used in various scientific research applications due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)piperidin-2-one dihydrochloride typically involves the reaction of piperidine derivatives with aminomethyl groups. One common method includes the use of hydrogenation reactions, where piperidine is hydrogenated in the presence of catalysts such as molybdenum disulfide . Another approach involves multi-component reactions using ammonium acetate or aqueous ammonia to introduce the aminomethyl group .
Industrial Production Methods
Industrial production of this compound often employs large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments is crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)piperidin-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding piperidinone derivatives.
Reduction: Reduction reactions can convert it back to piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the aminomethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted piperidines and piperidinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(Aminomethyl)piperidin-2-one dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)piperidin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and functional groups. The aminomethyl group plays a crucial role in its binding affinity and reactivity with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Piperidinone: A ketone derivative of piperidine.
Aminomethylpiperidine: A piperidine derivative with an aminomethyl group.
Uniqueness
5-(Aminomethyl)piperidin-2-one dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
5-(aminomethyl)piperidin-2-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.2ClH/c7-3-5-1-2-6(9)8-4-5;;/h5H,1-4,7H2,(H,8,9);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFZIAYAEVSFCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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